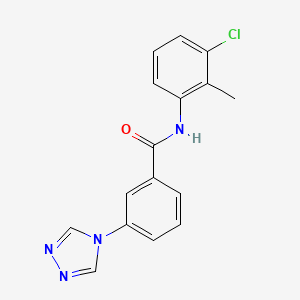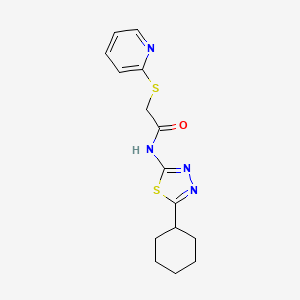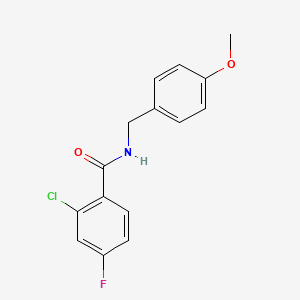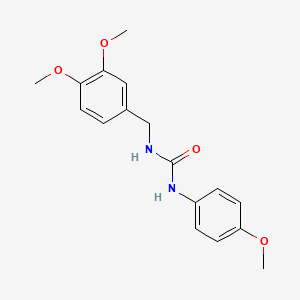
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and is known to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to exhibit a range of biological activities, which makes it a versatile compound for studying various research areas. Additionally, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is relatively easy to synthesize and is commercially available. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of new targets for N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, which may expand its potential applications in scientific research. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 3-chloro-2-methylbenzoic acid with 4H-1,2,4-triazole-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain the final product, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential application in a range of scientific research areas such as cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-14(17)6-3-7-15(11)20-16(22)12-4-2-5-13(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIWDMDMNQWNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)

![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)

![4-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzamide](/img/structure/B5463744.png)


![(3R*,4R*)-1-[(2-anilino-5-pyrimidinyl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5463756.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-dimethylnicotinamide](/img/structure/B5463775.png)